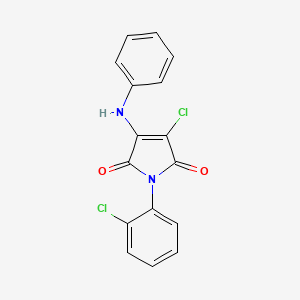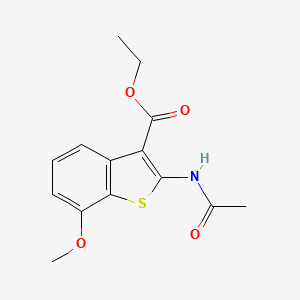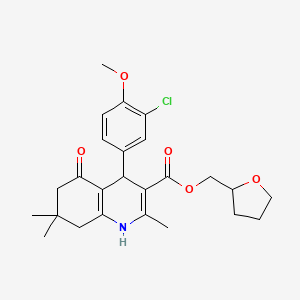
3-苯胺基-4-氯-1-(2-氯苯基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which facilitate the formation of the pyrrolo[3,4-c]pyrrole core by connecting aromatic units with the dione functionality. Techniques like the one-step four-component coupling reaction catalyzed by natural hydroxyapatite have also been employed to create penta-substituted pyrrole derivatives, showcasing the versatility in synthetic approaches for derivatives of pyrrolo[3,4-c]pyrrole-1,4-diones (Louroubi et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including 1H NMR, 13C NMR, and FT-IR, have been crucial in determining the molecular structure of pyrrolo[3,4-c]pyrrole derivatives. These studies reveal the planarity of the pyrrolo[3,4-c]pyrrole core and the orientation of substituents, which significantly influence the compound's electronic and photophysical properties. The structure and electronic configuration of these compounds can be finely tuned through the strategic placement of substituents, which affects their optical and electronic characteristics (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrolo[3,4-c]pyrrole-1,4-diones undergo various chemical reactions that modify their properties and potential applications. For instance, their ability to form conjugated polymers through electrochemical polymerization highlights their utility in creating materials with desirable optical and electronic properties. The reaction conditions, such as the choice of substituents and reaction mediators, play a critical role in determining the outcome of these reactions (Zhang & Tieke, 2009).
Physical Properties Analysis
The physical properties of 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione derivatives, including solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These compounds typically exhibit strong absorption in the visible spectrum, making them suitable for applications in photoluminescent materials and electronic devices. The photophysical properties, such as photoluminescence and absorption characteristics, are particularly relevant for their use in optoelectronic applications (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties of pyrrolo[3,4-c]pyrrole-1,4-diones, such as reactivity towards nucleophiles and electrophiles, redox behavior, and ability to undergo polymerization, are central to their application in the synthesis of novel materials. Their electrochemical and photophysical properties are particularly important, with applications ranging from organic semiconductors to photovoltaic materials. The introduction of different substituents can significantly alter these properties, enabling the tailoring of materials for specific applications (Zhang et al., 2012).
科学研究应用
光致发光材料
一系列含有1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯(DPP)单元的π-共轭聚合物和共聚物由于其较强的光致发光和比具有孤立DPP单元的饱和聚合物更高的光化学稳定性,已被合成用于潜在的电子应用。这些材料由于其良好的溶解性和可加工成薄膜而有望用于有机电子学中(Beyerlein & Tieke, 2000)。
有机半导体
吡咯并[3,4-c]吡咯-1,3-二酮衍生物已被用作构建具有季噻吩单元的共聚物的基本单元,从而在有机薄膜晶体管中表现出有希望的p沟道电荷传输性能。这些聚合物表现出较高的LUMO能级,并在有机电子学中显示出巨大的潜力(Guo, Sun, & Li, 2014)。
属性
IUPAC Name |
3-anilino-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-8-4-5-9-12(11)20-15(21)13(18)14(16(20)22)19-10-6-2-1-3-7-10/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITVNTBIVBMDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(2-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)
![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)